molecular formula C11H13F2N B14869227 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine

Cat. No.: B14869227
M. Wt: 197.22 g/mol
InChI Key: OJUKIYGJSHDCCQ-UHFFFAOYSA-N
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Description

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is a compound that belongs to the class of difluorocyclopropane derivativesThe presence of fluorine atoms in the cyclopropane ring significantly influences the compound’s reactivity and stability, making it an interesting subject for scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine typically involves the cyclopropanation of suitable precursors. One common method is the thermal vinylcyclopropane rearrangement of ethyl trans-3-(2,2-difluoro-3-phenylcyclopropyl)acrylate at 100°C, resulting in the formation of the difluorinated cyclopentene . This reaction highlights the importance of temperature control and the use of specific reagents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in sufficient yield and purity for further applications .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated cyclopropyl ketones, while reduction can produce difluorinated cyclopropyl alcohols .

Scientific Research Applications

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms in the cyclopropane ring can influence the compound’s binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of both a phenyl group and a methylamine moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H13F2N

Molecular Weight

197.22 g/mol

IUPAC Name

1-(2,2-difluoro-3-phenylcyclopropyl)-N-methylmethanamine

InChI

InChI=1S/C11H13F2N/c1-14-7-9-10(11(9,12)13)8-5-3-2-4-6-8/h2-6,9-10,14H,7H2,1H3

InChI Key

OJUKIYGJSHDCCQ-UHFFFAOYSA-N

Canonical SMILES

CNCC1C(C1(F)F)C2=CC=CC=C2

Origin of Product

United States

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